![molecular formula C21H22N4O2 B11667651 N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667651.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-hidroxifenil)metilideno]-3-[4-(2-metilpropil)fenil]-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo conocido por su estructura química única y posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por la presencia de un anillo de pirazol, un grupo hidrazida y una porción hidroxifenil, que contribuyen a su diversa reactividad química y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(2-hidroxifenil)metilideno]-3-[4-(2-metilpropil)fenil]-1H-pirazol-5-carbohidrazida típicamente implica la condensación de 2-hidroxibenzaldehído con 3-[4-(2-metilpropil)fenil]-1H-pirazol-5-carbohidrazida en condiciones ácidas o básicas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, y el producto se purifica por recristalización o cromatografía.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de solventes y reactivos de grado industrial y la aplicación de técnicas de purificación a gran escala como la destilación o la cromatografía a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(2-hidroxifenil)metilideno]-3-[4-(2-metilpropil)fenil]-1H-pirazol-5-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxifenil puede oxidarse para formar quinonas.
Reducción: El grupo imina puede reducirse para formar aminas.
Sustitución: El grupo hidrazida puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas e hidrazidas reducidas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N'-[(E)-(2-hidroxifenil)metilideno]-3-[4-(2-metilpropil)fenil]-1H-pirazol-5-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a sus propiedades bioactivas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2-hidroxifenil)metilideno]-3-[4-(2-metilpropil)fenil]-1H-pirazol-5-carbohidrazida implica su interacción con varios objetivos moleculares y vías. El compuesto puede unirse a enzimas o receptores específicos, modulando su actividad y provocando varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a sus potenciales efectos anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(4-dimetilaminofenil)metilideno]-2-metoxianilina
- N'-[(E)-(4-dietilamino-2-hidroxifenil)metilideno]-3-[4-(octiloxi)fenil]-1H-pirazol-5-carbohidrazida
Singularidad
N'-[(E)-(2-hidroxifenil)metilideno]-3-[4-(2-metilpropil)fenil]-1H-pirazol-5-carbohidrazida es única debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su porción hidroxifenil, en particular, contribuye a su potencial como compuesto bioactivo, diferenciándolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C21H22N4O2 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-14(2)11-15-7-9-16(10-8-15)18-12-19(24-23-18)21(27)25-22-13-17-5-3-4-6-20(17)26/h3-10,12-14,26H,11H2,1-2H3,(H,23,24)(H,25,27)/b22-13+ |
Clave InChI |
BWLFBWYSAVQYAH-LPYMAVHISA-N |
SMILES isomérico |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


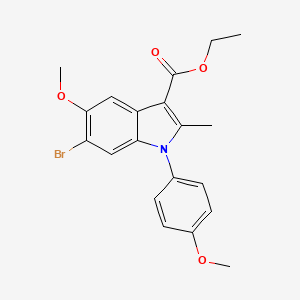
![5-(3,4-Dichloro-phenyl)-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B11667575.png)
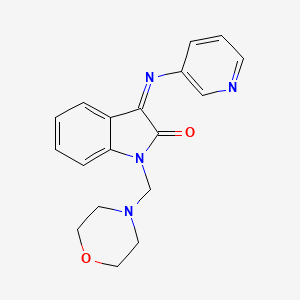
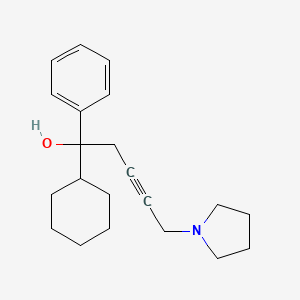
![(5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11667593.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11667601.png)
![methyl 4-[(E)-{2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11667605.png)
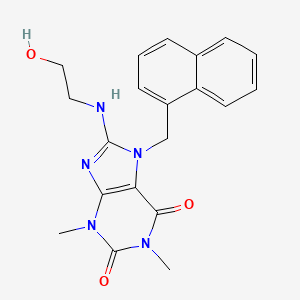
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667629.png)
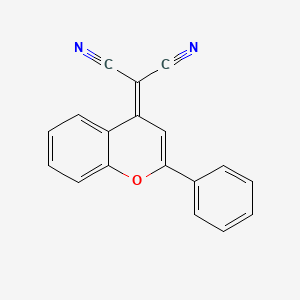
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11667634.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11667636.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667637.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11667643.png)
